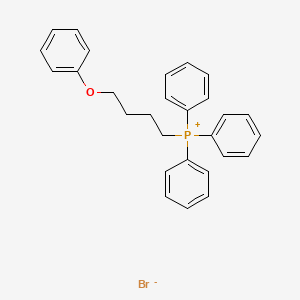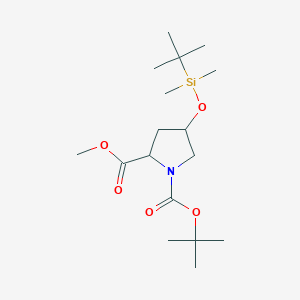
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C17H31NO6Si. It is known for its unique structural features, which include a pyrrolidine ring substituted with tert-butyl, methyl, and tert-butyldimethylsilyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the protection of functional groups, formation of the pyrrolidine ring, and subsequent introduction of tert-butyl and tert-butyldimethylsilyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
化学反应分析
Types of Reactions
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
科学研究应用
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
作用机制
The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The pyrrolidine ring and other substituents contribute to its overall chemical behavior and biological activity .
相似化合物的比较
Similar Compounds
(2S,4R)-1-tert-butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)-5-oxopyrrolidine-1,2-dicarboxylate: This compound shares a similar structure but includes an additional oxo group.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another compound with a tert-butyldimethylsilyl group, used in different synthetic applications.
Uniqueness
(2S,4S)-1-tert-Butyl 2-methyl 4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both tert-butyl and tert-butyldimethylsilyl groups provides distinct steric and electronic properties, making it valuable in various synthetic and research applications .
属性
分子式 |
C17H33NO5Si |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
1-O-tert-butyl 2-O-methyl 4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-11-12(10-13(18)14(19)21-7)23-24(8,9)17(4,5)6/h12-13H,10-11H2,1-9H3 |
InChI 键 |
GDGVOGGJKRMIOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
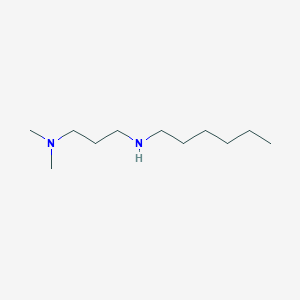
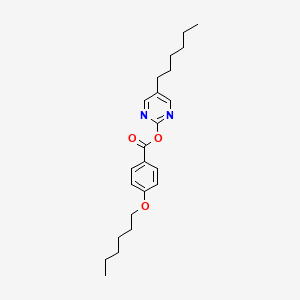
![7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8617488.png)
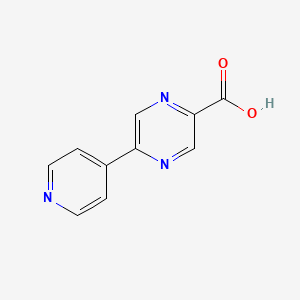
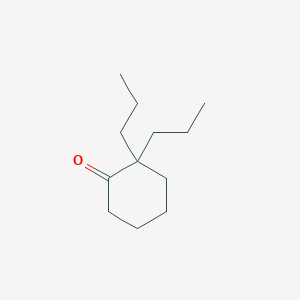
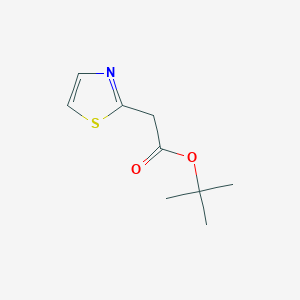
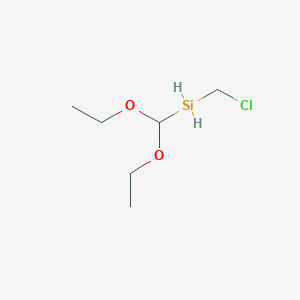
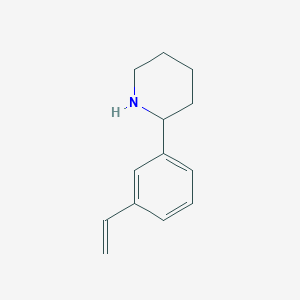
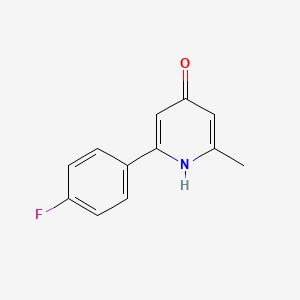
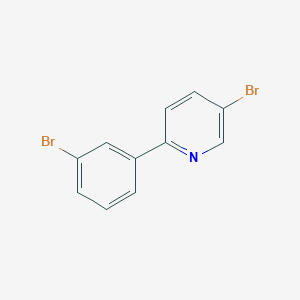
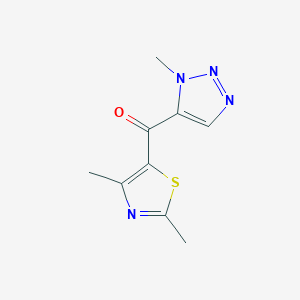
![3-(Pyridin-3-yl)-6-[4-(pyrrolidin-1-yl)piperidin-1-yl]pyridazine](/img/structure/B8617553.png)
![6-bromo-3-pyridin-4-ylimidazo[1,2-a]pyridine](/img/structure/B8617555.png)
